2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorobenzylidene group, a hydrazinyl linkage, and a morpholinylpropyl substituent, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(3-morpholin-4-ylpropyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction is usually carried out in an ethanol solvent at room temperature, with a reaction time of approximately 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
- **(E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
Uniqueness
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinylpropyl substituent enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H21ClN4O3 |
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Molecular Weight |
352.81 g/mol |
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C16H21ClN4O3/c17-14-5-2-1-4-13(14)12-19-20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h1-2,4-5,12H,3,6-11H2,(H,18,22)(H,20,23)/b19-12+ |
InChI Key |
XNFQPYSGAOHASC-XDHOZWIPSA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NN=CC2=CC=CC=C2Cl |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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